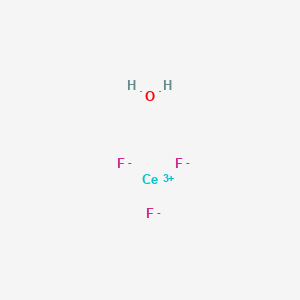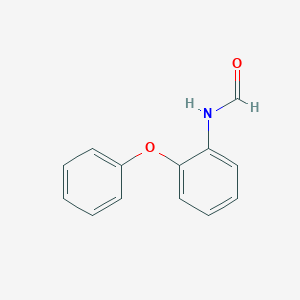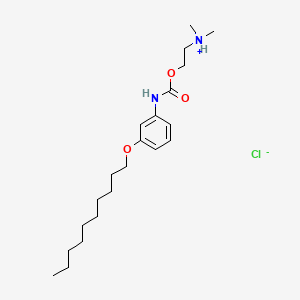
2-(Dimethylamino)ethyl m-decyloxycarbanilate hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Dimethylamino)ethyl m-decyloxycarbanilate hydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique properties
Métodos De Preparación
The synthesis of 2-(Dimethylamino)ethyl m-decyloxycarbanilate hydrochloride typically involves the reaction of 2-(dimethylamino)ethyl methacrylate with m-decyloxycarbanilic acid under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained. Industrial production methods may involve large-scale reactors and continuous flow systems to optimize yield and purity.
Análisis De Reacciones Químicas
2-(Dimethylamino)ethyl m-decyloxycarbanilate hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can occur with reagents like sodium hydroxide or potassium cyanide.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
Aplicaciones Científicas De Investigación
2-(Dimethylamino)ethyl m-decyloxycarbanilate hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of polymers and copolymers, which are essential in creating advanced materials with specific properties.
Biology: The compound is studied for its potential in gene delivery systems and as a component in nanoreactors.
Medicine: Its biocompatibility and ability to form stable complexes make it a candidate for drug delivery systems.
Industry: It is used in the production of coatings, adhesives, and other materials that require specific chemical properties.
Mecanismo De Acción
The mechanism by which 2-(Dimethylamino)ethyl m-decyloxycarbanilate hydrochloride exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can form stable complexes with these targets, leading to changes in their activity. The pathways involved may include signal transduction pathways that regulate cellular processes.
Comparación Con Compuestos Similares
2-(Dimethylamino)ethyl m-decyloxycarbanilate hydrochloride can be compared with similar compounds such as:
2-(Dimethylamino)ethyl methacrylate: Known for its use in polymer synthesis and drug delivery systems.
Dimethylaminoethyl acrylate: Used in the production of cationic polymers with applications in water treatment and coatings.
The uniqueness of this compound lies in its specific chemical structure, which imparts unique properties that are not found in other similar compounds.
Propiedades
Número CAS |
68097-72-3 |
|---|---|
Fórmula molecular |
C21H37ClN2O3 |
Peso molecular |
401.0 g/mol |
Nombre IUPAC |
2-[(3-decoxyphenyl)carbamoyloxy]ethyl-dimethylazanium;chloride |
InChI |
InChI=1S/C21H36N2O3.ClH/c1-4-5-6-7-8-9-10-11-16-25-20-14-12-13-19(18-20)22-21(24)26-17-15-23(2)3;/h12-14,18H,4-11,15-17H2,1-3H3,(H,22,24);1H |
Clave InChI |
GHGWKIHLPHYCAP-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCOC1=CC=CC(=C1)NC(=O)OCC[NH+](C)C.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


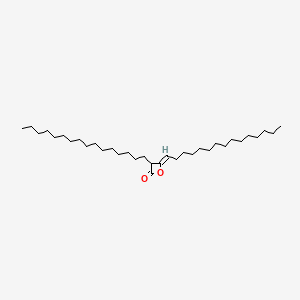
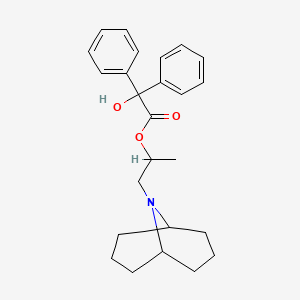
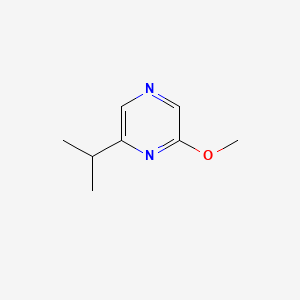
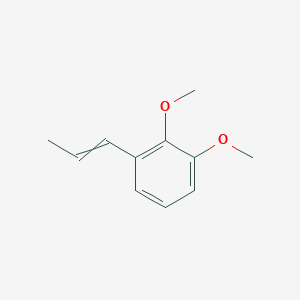
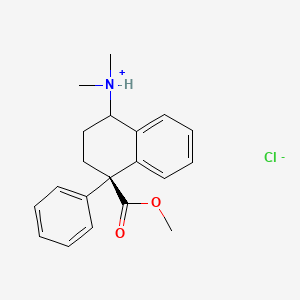
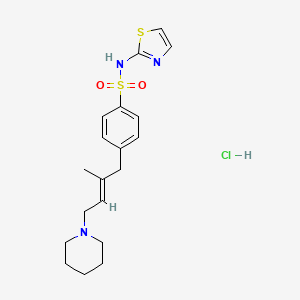
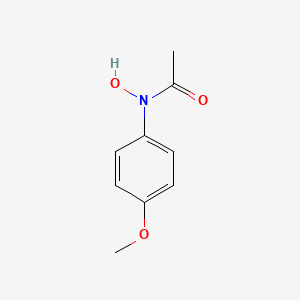
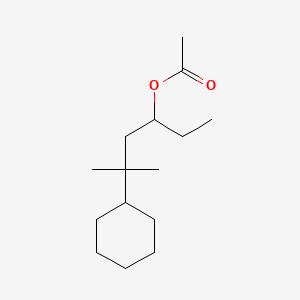
![Ethyl 4-[(2,3-dichlorophenyl)methyl]benzoate](/img/structure/B13783690.png)
![6-Phenylfuro[2,3-f][1,3]benzodioxole](/img/structure/B13783693.png)
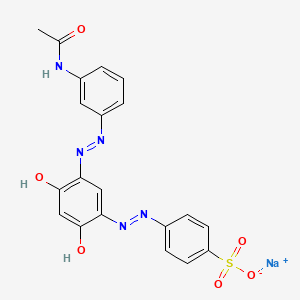
![Acetamide,N-[4-(1-aminoethyl)-thiazol-2-YL]-](/img/structure/B13783714.png)
